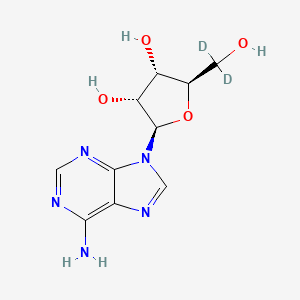
Angiotensin III, human, mouse (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensin III, human, mouse (TFA) is a heptapeptide agonist that plays a significant role in the renin-angiotensin system. It interacts with angiotensin 1 and angiotensin 2 receptors, exhibiting a higher affinity for angiotensin 2 receptors . This compound is crucial in regulating blood pressure, fluid balance, and various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Angiotensin III, human, mouse (TFA) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
化学反応の分析
Types of Reactions: Angiotensin III, human, mouse (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the peptide’s activity.
Reduction: Reduction reactions can reverse oxidation effects, restoring the peptide’s original structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity, which can be used for various research purposes .
科学的研究の応用
Angiotensin III, human, mouse (TFA) has numerous applications in scientific research:
作用機序
Angiotensin III, human, mouse (TFA) exerts its effects by binding to angiotensin 1 and angiotensin 2 receptors. This binding triggers a cascade of molecular events, leading to vasoconstriction, aldosterone synthesis, and increased blood pressure . The compound’s interaction with these receptors also influences sodium excretion and fluid balance .
類似化合物との比較
Angiotensin II: Another peptide in the renin-angiotensin system with similar functions but higher vasoconstrictive activity.
Angiotensin I: A precursor to Angiotensin II and Angiotensin III, with less biological activity.
Angiotensin (1-7): A peptide with counter-regulatory effects, promoting vasodilation and anti-inflammatory responses.
Uniqueness: Angiotensin III, human, mouse (TFA) is unique due to its higher affinity for angiotensin 2 receptors and its specific role in sodium excretion and blood pressure regulation . Its distinct binding properties and physiological effects make it a valuable compound for research and therapeutic applications .
特性
分子式 |
C48H67F3N12O11 |
|---|---|
分子量 |
1045.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H66N12O9.C2HF3O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);(H,6,7)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
InChIキー |
KUKUOXUOOSIHED-BZDVFTEGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


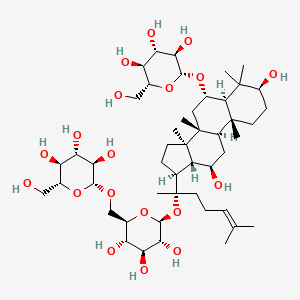
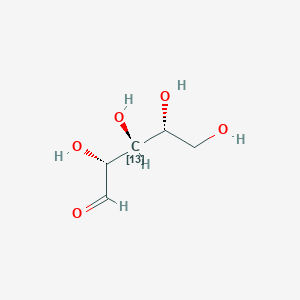
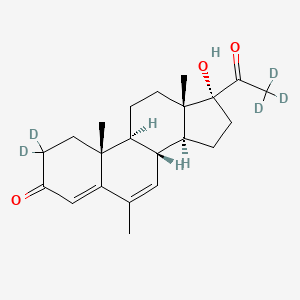

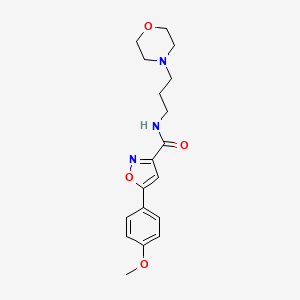
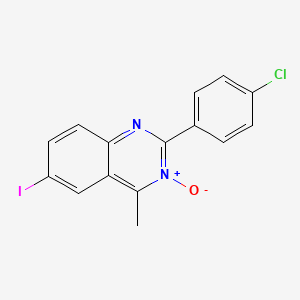
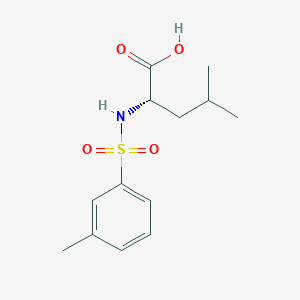


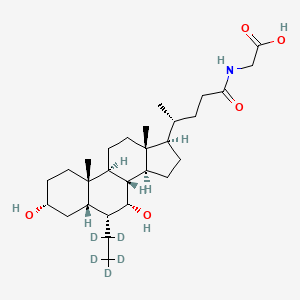

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

